Physicochemical Properties of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile: A Technical Guide
Physicochemical Properties of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, structural characteristics, and key physicochemical parameters, alongside detailed experimental protocols for its synthesis and characterization. Furthermore, it explores its potential role in relevant biological signaling pathways.
Core Physicochemical Data
The physicochemical properties of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile are crucial for its handling, formulation, and development as a potential therapeutic agent. While experimental data for this specific isomer is limited in publicly available literature, the following table summarizes its key calculated and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₄ | Calculated |
| Molecular Weight | 144.13 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | Inferred from related compounds |
| Melting Point | >250 °C (predicted) | Chemicalize Prediction |
| Boiling Point | 477.8 ± 45.0 °C (predicted) | Chemicalize Prediction |
| pKa (most acidic) | 11.53 ± 0.10 (predicted) | Chemicalize Prediction |
| pKa (most basic) | 1.19 ± 0.10 (predicted) | Chemicalize Prediction |
| logP | 0.95 (predicted) | Chemicalize Prediction |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as DMSO and DMF (inferred) | Inferred from related compounds |
Experimental Protocols
The synthesis and characterization of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile are fundamental steps in its evaluation for drug development. The following sections provide detailed methodologies for its synthesis and analysis.
Synthesis of 1H-Pyrazolo[3,4-b]pyridine Core
A common and effective method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold involves the condensation of an aminopyrazole with a β-ketoester, followed by cyclization. The introduction of the 3-carbonitrile group can be achieved through various synthetic strategies, often involving the use of a cyanating agent on a suitable precursor.
Representative Protocol for the Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Scaffold:
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Reaction Setup: To a solution of 3-amino-1H-pyrazole (1 equivalent) in glacial acetic acid, add ethyl acetoacetate (1.1 equivalents).
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Reaction Execution: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
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Purification: The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1H-pyrazolo[3,4-b]pyridin-5(4H)-one. Further chemical modifications would be required to obtain the 3-carbonitrile derivative.
Characterization Methods
The structural confirmation and purity assessment of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile are typically performed using a combination of spectroscopic and chromatographic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the number and chemical environment of protons, confirming the aromatic and pyrazole ring protons.
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¹³C NMR: Determines the number of unique carbon atoms and their chemical shifts, confirming the carbon skeleton of the molecule.
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Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns can also provide structural information.
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Infrared (IR) Spectroscopy:
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IR spectroscopy is used to identify the presence of key functional groups, such as the nitrile (C≡N) stretch, which is characteristic of this compound.
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High-Performance Liquid Chromatography (HPLC):
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HPLC is employed to determine the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) is typically used.
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Biological Context and Signaling Pathways
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[1] These pathways are often dysregulated in diseases such as cancer and inflammatory disorders.
The general mechanism of action for a kinase inhibitor involves binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrate proteins. This inhibition blocks the propagation of the signaling cascade.
Caption: Generalized kinase inhibitor signaling pathway.
The diagram above illustrates how a kinase inhibitor, such as a 1H-pyrazolo[3,4-b]pyridine derivative, can block a signaling pathway. By competitively binding to the ATP pocket of a protein kinase, it prevents the phosphorylation of substrate proteins, thereby halting the downstream signaling cascade that can lead to cellular responses like proliferation and survival. The versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold allows for the development of potent and selective inhibitors for various kinases.[1]
Caption: Experimental workflow for synthesis and evaluation.
